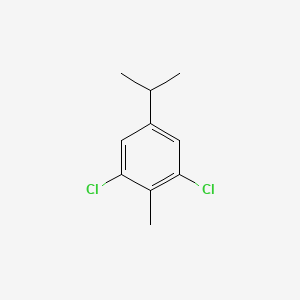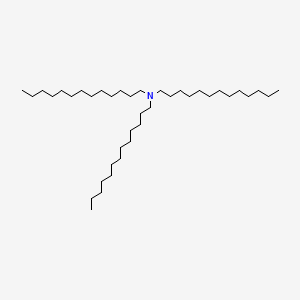
Tris(tridecyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(tridecyl)amine, also known as N,N-ditridecyltridecan-1-amine, is an organic compound with the molecular formula C39H81N. It is a tertiary amine characterized by three tridecyl groups attached to a central nitrogen atom. This compound is known for its hydrophobic properties and is used in various industrial applications due to its unique chemical structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(tridecyl)amine can be synthesized through the alkylation of ammonia or primary amines with tridecyl halides. The reaction typically involves the use of a strong base, such as sodium or potassium hydroxide, to deprotonate the amine, followed by the addition of tridecyl halide. The reaction is carried out under reflux conditions to ensure complete alkylation .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts, such as phase-transfer catalysts, can enhance the efficiency of the alkylation process .
Chemical Reactions Analysis
Types of Reactions: Tris(tridecyl)amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it back to primary or secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the tridecyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields amine oxides, while substitution reactions can produce a variety of alkylated amines .
Scientific Research Applications
Tris(tridecyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis and as a surfactant in emulsion polymerization.
Biology: Its hydrophobic nature makes it useful in the study of membrane proteins and lipid interactions.
Industry: It is employed in the production of lubricants, anti-static agents, and corrosion inhibitors.
Mechanism of Action
The mechanism by which tris(tridecyl)amine exerts its effects is largely dependent on its chemical structure. As a tertiary amine, it can act as a nucleophile in various chemical reactions. Its hydrophobic tridecyl groups allow it to interact with lipid membranes, making it useful in applications involving lipid bilayers and micelles . The molecular targets and pathways involved include interactions with lipid molecules and proteins embedded in lipid membranes .
Comparison with Similar Compounds
Tris(2-aminoethyl)amine: Known for its use in coordination chemistry and as a ligand for metal complexes.
Tris(2-pyridylmethyl)amine: Used in the synthesis of multimetallic complexes and chiral analysis.
Tris(3-aminopropyl)amine: Employed in the study of anion recognition and as a tripodal receptor.
Uniqueness: Tris(tridecyl)amine is unique due to its long hydrophobic alkyl chains, which impart distinct properties compared to other tris-amines. Its ability to interact with lipid membranes and form micelles makes it particularly valuable in applications related to lipid interactions and surfactant chemistry .
Properties
CAS No. |
5910-77-0 |
|---|---|
Molecular Formula |
C39H81N |
Molecular Weight |
564.1 g/mol |
IUPAC Name |
N,N-di(tridecyl)tridecan-1-amine |
InChI |
InChI=1S/C39H81N/c1-4-7-10-13-16-19-22-25-28-31-34-37-40(38-35-32-29-26-23-20-17-14-11-8-5-2)39-36-33-30-27-24-21-18-15-12-9-6-3/h4-39H2,1-3H3 |
InChI Key |
GDSGXRQXKTWBOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCN(CCCCCCCCCCCCC)CCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,2-Dioxaphosphorinane, 2,2'-[1,4-phenylenebis(methylene)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13764189.png)
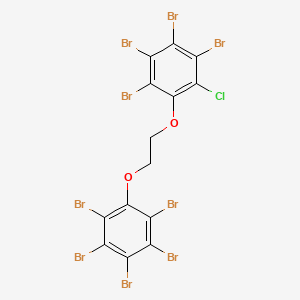
![zinc;[2-[4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;tetrachloride](/img/structure/B13764198.png)
![Diethyl acetamido[(2-bromo-3,4-dimethoxyphenyl)methyl]propanedioate](/img/structure/B13764204.png)

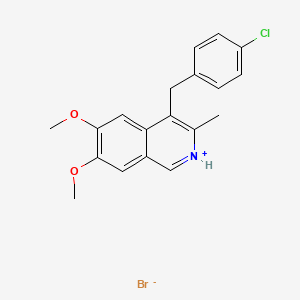
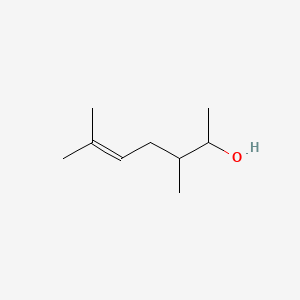
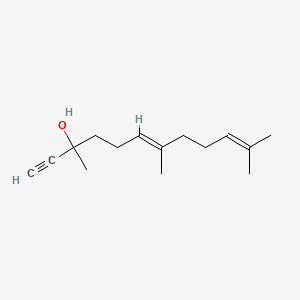
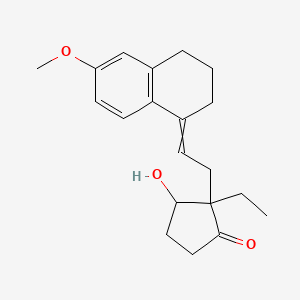
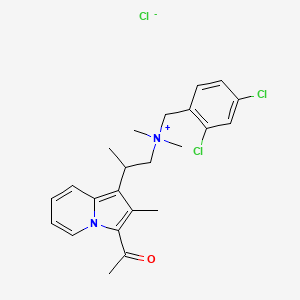
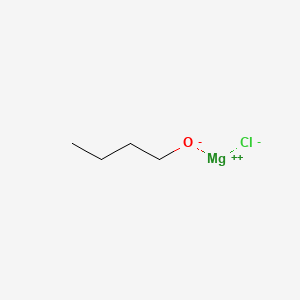

![3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole](/img/structure/B13764257.png)
